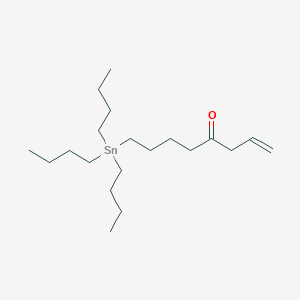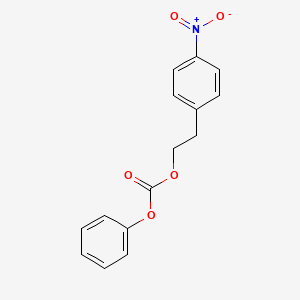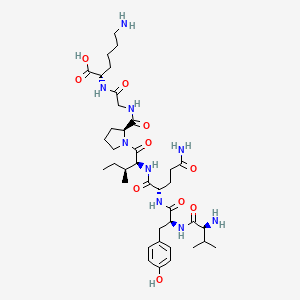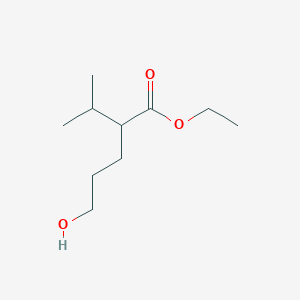![molecular formula C21H25NO5 B12607537 Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester CAS No. 647025-46-5](/img/structure/B12607537.png)
Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester is a complex organic compound with the molecular formula C19H21NO5 It is known for its unique structure, which includes a naphthalene ring, an acetylamino group, and a diethyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester typically involves multiple steps. One common method starts with the reaction of naphthalene with acetic anhydride to introduce the acetyl group. This is followed by the introduction of the amino group through a substitution reaction. The final step involves esterification with diethyl malonate under acidic conditions to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form quinones.
Reduction: The acetylamino group can be reduced to an amine.
Substitution: The ester groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Carboxylic acids and alcohols.
Applications De Recherche Scientifique
Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, potentially affecting gene expression. The acetylamino group can form hydrogen bonds with proteins, influencing their structure and function. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl acetamidomalonate: Contains an acetylamino group but lacks the naphthalene ring.
Diethyl 2-acetamidomalonate: Similar structure but with different substituents.
Uniqueness
Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
647025-46-5 |
|---|---|
Formule moléculaire |
C21H25NO5 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
diethyl 2-acetamido-2-(1-naphthalen-2-ylethyl)propanedioate |
InChI |
InChI=1S/C21H25NO5/c1-5-26-19(24)21(22-15(4)23,20(25)27-6-2)14(3)17-12-11-16-9-7-8-10-18(16)13-17/h7-14H,5-6H2,1-4H3,(H,22,23) |
Clé InChI |
UGLRWDUTHWFJIZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C)C1=CC2=CC=CC=C2C=C1)(C(=O)OCC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid](/img/structure/B12607469.png)



![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-4-ylpyrrole-3-carboxamide](/img/structure/B12607489.png)
![2-[2-(Methanesulfonyl)ethenyl]benzonitrile](/img/structure/B12607491.png)


![4-Chloro-6-{[(4-methoxyphenyl)methyl]amino}pyrimidine-5-carbonitrile](/img/structure/B12607514.png)

![Cyclohexanecarboxamide, N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-fluoro-2-pyridinyl]ethyl]-4,4-difluoro-1-hydroxy-](/img/structure/B12607520.png)
![{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12607525.png)
![4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dicarbonitrile](/img/structure/B12607529.png)
![N-Dodecyl-N'-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea](/img/structure/B12607536.png)
